molecular formula C10H19NO2S B6169031 tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate CAS No. 2742623-43-2

tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate

Cat. No. B6169031
CAS RN: 2742623-43-2
M. Wt: 217.3
InChI Key:
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Description

Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate (TBC) is a type of carbamate derivative that has been studied for its potential applications in a variety of scientific fields. TBC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the medical, pharmaceutical, and industrial fields.

Scientific Research Applications

Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been studied for its potential applications in a variety of scientific fields. It has been used in studies of enzyme inhibition, as it can inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. It has also been used in studies of drug delivery, as it can be used to deliver drugs to specific areas of the body. Additionally, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of certain types of cancer cells.

Mechanism of Action

Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate acts as an inhibitor of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. These enzymes are involved in the regulation of many physiological processes in the body, such as respiration and neurotransmission. When tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate binds to these enzymes, it prevents them from functioning properly, leading to a variety of physiological effects.
Biochemical and Physiological Effects
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This can lead to an increase in respiration rate and a decrease in blood pressure. Additionally, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been found to have an anti-inflammatory effect, as it can reduce inflammation in the body. Finally, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been found to have an anti-tumor effect, as it can inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal tool for researchers. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for studying these effects. However, there are also some limitations to using tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is not very stable in acidic environments, making it difficult to use in acidic solutions.

Future Directions

The potential future directions for tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate are numerous. It could be used to further study its biochemical and physiological effects, as well as its potential applications in cancer therapy. Additionally, it could be used to develop new drugs and drug delivery systems. Finally, it could be used to develop new methods of enzyme inhibition, which could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate is synthesized through a series of chemical reactions. The process begins with the reaction of tert-butyl bromide with a mixture of cyclobutyl alcohol and sulfanylmethyl chloride, which yields a tert-butyl cyclobutyl carbamate. This carbamate can then be alkylated with tert-butyl alcohol to form the desired tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate involves the protection of the amine group, followed by the formation of the cyclobutyl ring and the introduction of the thiol group. The final step involves the deprotection of the amine group to yield the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "1,3-dibromopropane", "sodium sulfide", "sodium hydride", "N,N-dimethylformamide", "acetic acid", "triethylamine", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with acetic acid and triethylamine in N,N-dimethylformamide to yield tert-butyl N-protected carbamate.", "Step 2: Formation of the cyclobutyl ring by reacting tert-butyl N-protected carbamate with 1,3-dibromopropane and sodium hydride in N,N-dimethylformamide to yield tert-butyl N-[(1r,3r)-3-bromomethylcyclobutyl]carbamate.", "Step 3: Introduction of the thiol group by reacting tert-butyl N-[(1r,3r)-3-bromomethylcyclobutyl]carbamate with sodium sulfide in methanol to yield tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate.", "Step 4: Deprotection of the amine group by reacting tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate with trifluoroacetic acid in diethyl ether to yield the desired compound, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate." ] }

CAS RN

2742623-43-2

Product Name

tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate

Molecular Formula

C10H19NO2S

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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